molecular formula C14H28N4O7 B12777757 3-Acetylneamine CAS No. 54617-39-9

3-Acetylneamine

Cat. No.: B12777757
CAS No.: 54617-39-9
M. Wt: 364.39 g/mol
InChI Key: YJZDNCZWNZNHGB-JPYLPOILSA-N
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Description

3-Acetylneamine is a derivative of neamine, which is a component of the aminoglycoside antibiotic neomycin. Neomycin is produced by the fermentation of the actinomycete Streptomyces fradiae and is used in various pharmaceutical applications

Preparation Methods

3-Acetylneamine can be synthesized through the acetylation of neamine. One method involves the reaction of neamine with acetic anhydride in the presence of a base such as pyridine . The reaction is typically carried out at room temperature, and the product is purified through column chromatography. Industrial production methods may involve similar acetylation reactions but on a larger scale, with optimized conditions for higher yields and purity.

Chemical Reactions Analysis

3-Acetylneamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it back to neamine or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-acetylneamine involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other aminoglycosides, where the compound binds to the 30S subunit of the ribosome, causing misreading of the mRNA and ultimately leading to bacterial cell death . The molecular targets include ribosomal RNA and specific proteins involved in the translation process.

Properties

CAS No.

54617-39-9

Molecular Formula

C14H28N4O7

Molecular Weight

364.39 g/mol

IUPAC Name

N-[(1S,2R,3R,4S,5R)-5-amino-2-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxycyclohexyl]acetamide

InChI

InChI=1S/C14H28N4O7/c1-4(19)18-6-2-5(16)9(20)12(23)13(6)25-14-8(17)11(22)10(21)7(3-15)24-14/h5-14,20-23H,2-3,15-17H2,1H3,(H,18,19)/t5-,6+,7-,8-,9+,10-,11-,12-,13-,14-/m1/s1

InChI Key

YJZDNCZWNZNHGB-JPYLPOILSA-N

Isomeric SMILES

CC(=O)N[C@H]1C[C@H]([C@@H]([C@H]([C@@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O)O)N

Canonical SMILES

CC(=O)NC1CC(C(C(C1OC2C(C(C(C(O2)CN)O)O)N)O)O)N

Origin of Product

United States

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